molecular formula C14H14ClN5O4S B3019652 2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine CAS No. 866153-27-7

2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine

Cat. No. B3019652
CAS RN: 866153-27-7
M. Wt: 383.81
InChI Key: QNPBYGMVXMUMBP-UHFFFAOYSA-N
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Description

The compound "2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine" is a synthetic molecule that appears to be related to various pharmacologically active compounds. The papers provided discuss the synthesis and properties of compounds with similar structures, such as 4-piperazinopyrimidines and thieno[2,3-d]pyrimidines, which exhibit a range of biological activities including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties , as well as immunosuppressive activity .

Synthesis Analysis

The synthesis of related compounds involves the nucleophilic attack of amines on halogenated pyrimidines, as seen in the synthesis of 4-piperazinopyrimidines . Additionally, the synthesis of piperazine derivatives can be achieved through cyclization of acetylenic sulfones with chloroamines, followed by intramolecular alkylation . The oxidation of phenylthio-substituted pyrimidines to their corresponding sulfoxides and sulfones, which can then undergo further reactions, is another relevant synthetic pathway .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR and UV spectroscopy . For instance, the structure of a tert-butyl piperazine-carboxylate derivative was determined by X-ray crystallography, revealing the conformation of the piperazine ring and the dihedral angles between the pyrimidine and phenyl rings .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the electronic nature of substituents, as indicated by the varying rates of hydrolysis and aminolysis of sulfoxides and sulfones derived from substituted pyrimidines . The order of reactivity for nucleophilic aromatic substitution in the synthesis of pteridine derivatives has been established, which is crucial for obtaining compounds free of positional isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like sulfonyl, nitro, and piperazino can significantly affect these properties. The pharmacological properties, such as antiemetic and immunosuppressive activities, are also closely related to the chemical structure of these compounds .

Scientific Research Applications

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives have made significant strides in clinical applications, primarily for treating conditions such as depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. The metabolites of these derivatives have been studied for their interactions with various neurotransmitter receptors, indicating their complex pharmacological profiles. Such studies emphasize the importance of understanding the metabolic pathways and pharmacological actions of arylpiperazine derivatives, including those related to 2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine, for their therapeutic applications (Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Research into piperazine derivatives has highlighted their versatility in drug design, showing significant medicinal potential across various therapeutic areas. Modifications to the piperazine nucleus can lead to substantial differences in medicinal activity, making it a valuable scaffold in the development of new drugs. Such work underscores the potential of piperazine derivatives, including the specific compound , in contributing to the discovery of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Pyrimidine Derivatives as Pharmacologically Active Compounds

Pyrimidine derivatives represent a broad class of compounds with a wide range of pharmacological activities. The pyrimidine core is considered a promising scaffold for developing new biologically active compounds due to its presence in many substances with antiviral, antimicrobial, antitumor, and other activities. This highlights the relevance of studying pyrimidine derivatives, including 2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine, for their potential applications in creating new medicines (Chiriapkin, 2022).

Safety and Hazards

The specific safety and hazards associated with “2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine” are not provided in the available resources .

Future Directions

The future directions for “2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine” and similar compounds could involve further exploration of their synthesis methods, potential biological activities, and applications in medicinal chemistry .

properties

IUPAC Name

2-[4-(4-chloro-2-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O4S/c15-11-2-3-13(12(10-11)20(21)22)25(23,24)19-8-6-18(7-9-19)14-16-4-1-5-17-14/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPBYGMVXMUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine

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